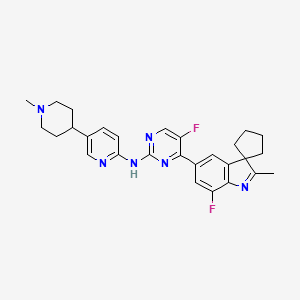

Crozbaciclib

Description

Properties

CAS No. |

2099128-41-1 |

|---|---|

Molecular Formula |

C28H30F2N6 |

Molecular Weight |

488.6 g/mol |

IUPAC Name |

5-fluoro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-N-[5-(1-methylpiperidin-4-yl)-2-pyridinyl]pyrimidin-2-amine |

InChI |

InChI=1S/C28H30F2N6/c1-17-28(9-3-4-10-28)21-13-20(14-22(29)26(21)33-17)25-23(30)16-32-27(35-25)34-24-6-5-19(15-31-24)18-7-11-36(2)12-8-18/h5-6,13-16,18H,3-4,7-12H2,1-2H3,(H,31,32,34,35) |

InChI Key |

AEFFENQISAXIKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4F)NC5=NC=C(C=C5)C6CCN(CC6)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of CDK4/6 Inhibition in Glioblastoma: A Technical Overview of Crozbaciclib's Putative Mechanism

Executive Summary

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rampant cellular proliferation.[1][2] A key driver of this uncontrolled growth is the dysregulation of the cell cycle, frequently involving the CDK4/6-retinoblastoma (Rb)-E2F axis.[1][3][4] This pathway, which governs the transition from the G1 to the S phase of the cell cycle, is disrupted in approximately 80% of glioblastomas.[1][4] Selective CDK4/6 inhibitors represent a targeted therapeutic strategy to restore this critical cell cycle checkpoint. These small molecule inhibitors are designed to induce a G1 cell cycle arrest, thereby inhibiting tumor cell proliferation.[3][4] Preclinical and clinical studies in glioblastoma have demonstrated that these inhibitors can effectively penetrate the blood-brain barrier and modulate their intended targets.[3][4][5] However, their efficacy as a monotherapy has been limited, prompting investigations into combination therapies.[3][4] This document provides a detailed examination of the mechanism of action of CDK4/6 inhibitors in glioblastoma, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action in Glioblastoma

The primary mechanism of action of CDK4/6 inhibitors in glioblastoma is the restoration of the G1/S cell cycle checkpoint, which is frequently compromised in this malignancy.[1][6]

The CDK4/6-Rb-E2F Signaling Pathway

In normal cellular physiology, progression through the G1 phase of the cell cycle is tightly controlled by the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the expression of genes required for DNA synthesis and entry into the S phase.

Mitogenic signals lead to the upregulation of Cyclin D, which then forms a complex with and activates CDK4 and CDK6.[7][8] This activated Cyclin D-CDK4/6 complex phosphorylates Rb.[7][8] Hyperphosphorylated Rb releases E2F, allowing it to activate the transcription of target genes, thereby driving the cell cycle forward.[7][8][9]

Dysregulation in Glioblastoma

Glioblastoma tumors often exhibit genetic alterations that lead to the constitutive activation of the CDK4/6-Rb-E2F pathway.[6][10] Common alterations include:

-

Homozygous deletion of the CDKN2A gene: This gene encodes the p16INK4a protein, a natural inhibitor of CDK4/6. Its loss, occurring in about 50% of glioblastomas, leads to unchecked CDK4/6 activity.[3][4]

-

Amplification of CDK4 or CDK6 genes: This results in an overabundance of the kinase, driving excessive Rb phosphorylation.[3][10]

-

Amplification of Cyclin D genes (CCND1, CCND2, CCND3): This also leads to hyperactivation of CDK4/6.[8]

These alterations effectively eliminate the G1/S checkpoint, leading to uncontrolled proliferation of tumor cells.

Therapeutic Intervention with CDK4/6 Inhibitors

Selective CDK4/6 inhibitors, such as Ribociclib and Palbociclib, are orally bioavailable small molecules that competitively bind to the ATP-binding pocket of CDK4 and CDK6.[3][8] This inhibition prevents the phosphorylation of Rb.[3][7][8] As a result, Rb remains in its active, hypophosphorylated state, bound to E2F.[9] This sequestration of E2F prevents the transcription of genes necessary for S-phase entry, leading to a G1 cell cycle arrest and a subsequent decrease in tumor cell proliferation.[3][4] The efficacy of these inhibitors is contingent on the presence of a functional Rb protein.[9][11]

Quantitative Data from Key Studies

The following tables summarize key quantitative data from preclinical and clinical studies of CDK4/6 inhibitors in glioblastoma.

Table 1: Pharmacokinetic Parameters of Ribociclib in Recurrent Glioblastoma Patients

| Parameter | CSF | Non-Enhancing Tumor | Enhancing Tumor | Plasma (Unbound) |

| Mean Unbound Concentration | 0.374 µM[4][12] | 0.560 µmol/kg[4][12] | 2.152 µmol/kg[4][12] | 0.337 µM[13] |

| Median Unbound Brain-to-Plasma Ratio | - | 1.78[14] | - | - |

Data from a Phase 0 study where patients received 900 mg of Ribociclib daily for 5 days before tumor resection.[12][14] The in vitro IC50 for CDK4/6 inhibition is 0.04 µM.[4][12]

Table 2: Pharmacodynamic Effects of Ribociclib in Recurrent Glioblastoma

| Biomarker | Change Post-Treatment | P-value |

| Phosphorylation of Rb | Significant Decrease[3][4] | < 0.01[4][12] |

| Cellular Proliferation (Ki-67) | Significant Decrease[4] | < 0.05[4][12] |

Assessment was performed on tumor tissue from patients with recurrent glioblastoma treated with Ribociclib.[4][12]

Table 3: Clinical Efficacy of Ribociclib Monotherapy in Recurrent Glioblastoma

| Endpoint | Value |

| Median Progression-Free Survival (PFS) | 9.7 weeks[4][12] |

Data from the expansion cohort of a Phase 0/II study in patients with recurrent glioblastoma.[4][12][15]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on CDK4/6 inhibitors in glioblastoma.

Phase 0/II Clinical Trial Protocol for Ribociclib in Recurrent Glioblastoma

-

Patient Selection: Adult patients with recurrent glioblastoma were enrolled. Eligibility criteria included intact retinoblastoma (Rb) protein expression and either CDKN2A deletion or CDK4/6 amplification.[4][12][14]

-

Treatment Regimen: Patients in the Phase 0 component received a daily oral dose of 900 mg Ribociclib for 5 consecutive days prior to planned tumor resection.[4][12][14] Patients who demonstrated positive pharmacokinetic (PK) and pharmacodynamic (PD) effects were eligible to enroll in the expansion cohort (Phase II) and continued treatment.[4][12]

-

Sample Collection: Blood, cerebrospinal fluid (CSF), and tumor tissue (from both enhancing and non-enhancing regions) were collected intraoperatively.[4][12]

-

Pharmacokinetic Analysis: Total and unbound concentrations of Ribociclib in plasma, CSF, and tumor tissue were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][15]

-

Pharmacodynamic Analysis: The effects of Ribociclib on its target were assessed by comparing the resected tumor tissue with matched archival tissue from a previous surgery. Key endpoints included the levels of phosphorylated Rb and FOXM1, which were evaluated by immunohistochemistry.[4][12][15] Cellular proliferation was assessed by staining for the Ki-67 marker.[11]

In Vitro Assessment of CDK4/6 Inhibition

-

Cell Lines: Patient-derived glioblastoma stem-like cell (GSC) lines are commonly used. These lines are cultured in serum-free media supplemented with growth factors to maintain their stem-like properties.[16]

-

Cell Viability and Proliferation Assays: GSC lines are treated with varying concentrations of the CDK4/6 inhibitor (e.g., Palbociclib). Cell viability can be measured using assays such as the CellTiter-Glo luminescent cell viability assay. Proliferation is often assessed by quantifying the incorporation of BrdU or EdU.[10]

-

Cell Cycle Analysis: To determine the effect on cell cycle distribution, treated cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. A G1 arrest is indicated by an accumulation of cells in the G1 phase.[9]

-

Western Blotting: To confirm target engagement, protein lysates from treated cells are analyzed by Western blotting for levels of total and phosphorylated Rb, as well as downstream markers of the E2F pathway.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of CDK4/6 Inhibition in Glioblastoma

Caption: The CDK4/6-Rb-E2F signaling pathway and the mechanism of action of CDK4/6 inhibitors.

Experimental Workflow for a Phase 0/II Glioblastoma Clinical Trial

Caption: A representative workflow for a Phase 0/II clinical trial of a CDK4/6 inhibitor in glioblastoma.

Resistance Mechanisms and Future Directions

Despite the clear mechanism of action and evidence of target engagement, the clinical efficacy of CDK4/6 inhibitors as monotherapy in glioblastoma has been modest.[3][4] This has led to research into mechanisms of resistance. One identified resistance pathway is the upregulation of the PI3K/mTOR pathway following treatment with a CDK4/6 inhibitor.[4][12] This suggests that tumor cells can bypass the G1 arrest by activating alternative pro-survival signaling pathways.

These findings provide a strong rationale for combination therapies.[1] Clinical and preclinical studies are exploring the synergy of combining CDK4/6 inhibitors with inhibitors of the PI3K/mTOR pathway.[1][4][12] Another area of investigation is the combination of CDK4/6 inhibitors with radiotherapy, where the G1 arrest induced by the CDK4/6 inhibitor may sensitize tumor cells to the effects of radiation.[9] Further research is needed to identify predictive biomarkers beyond Rb status to better select patients who are most likely to benefit from this class of drugs and to develop more effective combination strategies to overcome resistance.

References

- 1. Combined CDK4/6 mTOR inhibition is synergistic against glioblastoma via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling pathways and therapeutic approaches in glioblastoma multiforme (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Phase 0 Trial of Ribociclib in Recurrent Glioblastoma Patients Incorporating a Tumor Pharmacodynamic- and Pharmacokinetic-Guided Expansion Cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 6. Deregulated Signaling Pathways in Glioblastoma Multiforme: Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combination of palbociclib and radiotherapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK4/6 inhibition is more active against the glioblastoma proneural subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. "A phase 0 trial of ribociclib in recurrent glioblastoma patients incor" by An Chi Tien, Jing Li et al. [scholar.barrowneuro.org]

- 13. Tumor pharmacokinetics and pharmacodynamics of the CDK4/6 inhibitor ribociclib in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ACTR-45. PHASE 0/2 STUDY OF RIBOCICLIB IN PATIENTS WITH RECURRENT GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A phase 0/II study for ribicoclib in patients with recurrent glioblastoma. - ASCO [asco.org]

- 16. pure.psu.edu [pure.psu.edu]

Crozbaciclib: A Technical Guide to its CDK4/6 Inhibitory Activity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crozbaciclib, also known as compound 11, is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] Developed with the aim of overcoming the blood-brain barrier for the treatment of glioblastoma multiforme, this compound has demonstrated significant anti-proliferative effects in preclinical models.[1][2] This technical guide provides a comprehensive overview of the CDK4/6 inhibitory activity and selectivity of this compound, including detailed data, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to CDK4/6 Inhibition

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[3] The transition from the G1 phase to the S phase of the cell cycle is a critical checkpoint controlled by the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division.

CDK4 and CDK6 are serine/threonine kinases that, when complexed with Cyclin D, phosphorylate the retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for S-phase entry and DNA replication. Selective inhibitors of CDK4/6, such as this compound, block this phosphorylation, thereby maintaining pRb in its active, growth-suppressive state and inducing G1 cell cycle arrest.[4][5]

CDK4/6-Rb Signaling Pathway

The following diagram illustrates the canonical CDK4/6-Rb signaling pathway and the mechanism of action of this compound.

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of this compound.

Quantitative Inhibitory Activity

This compound demonstrates high potency against both CDK4 and CDK6 in biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) | Reference |

| CDK4/cyclin D1 | 3 | [1] |

| CDK6/cyclin D3 | 1 | [1] |

In cellular assays, this compound effectively inhibits the proliferation of cancer cells.

| Cell Line | Assay Type | IC50 (nM) | Reference |

| U87MG | Anti-proliferation (DAPI) | 15.3 ± 2.9 | [6] |

Kinase Selectivity Profile

A comprehensive kinase selectivity profile is crucial for understanding the potential off-target effects of an inhibitor. While a full kinase panel screening for this compound is not publicly available in the search results, the primary literature suggests high selectivity.[1][2][3] For a complete understanding, it is recommended to consult the primary publication by Yin L, et al. (2018) or perform a comprehensive kinase panel screen.

Table 3: Hypothetical Kinase Selectivity Profile of this compound (Example)

| Kinase | % Inhibition @ 1 µM |

| CDK4 | >95% |

| CDK6 | >95% |

| CDK1 | <10% |

| CDK2 | <10% |

| CDK5 | <15% |

| CDK7 | <5% |

| CDK9 | <20% |

| ... | ... |

Note: This table is illustrative. For actual data, a kinase panel assay is required.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide detailed protocols for key experiments used to characterize the activity of this compound.

Biochemical Kinase Assay (CDK4/6)

This protocol describes a radiometric or fluorescence-based assay to determine the in vitro inhibitory activity of this compound against CDK4/cyclin D1 and CDK6/cyclin D3.

Caption: Workflow for a biochemical kinase assay to determine this compound IC50.

Materials:

-

Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes

-

Retinoblastoma (Rb) protein or peptide substrate

-

ATP (with [γ-33P]ATP for radiometric assay)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

This compound

-

Stop solution (e.g., 50 mM EDTA)

-

Filter plates and scintillation counter (for radiometric assay) or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

In a 384-well plate, add the this compound dilutions.

-

Add the CDK4/cyclin D1 or CDK6/cyclin D3 enzyme and the Rb substrate to each well.

-

Incubate for 20 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding the stop solution.

-

For radiometric assays, transfer the reaction mixture to a filter plate, wash, and measure radioactivity using a scintillation counter. For fluorescence-based assays, read the plate on a suitable plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol describes a cell-based assay to determine the anti-proliferative effect of this compound. A DNA-based readout (e.g., DAPI or Hoechst staining) is recommended over metabolic assays (e.g., MTT or CellTiter-Glo) to avoid artifacts due to changes in cell size upon G1 arrest.[7][8]

Materials:

-

U87MG glioblastoma cells (or other relevant cancer cell line)

-

Complete cell culture medium

-

This compound

-

96-well clear-bottom black plates

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

DAPI or Hoechst staining solution

-

High-content imaging system or fluorescence plate reader

Procedure:

-

Seed U87MG cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate the cells for 72 hours.

-

Fix the cells with the fixation solution for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 10 minutes at room temperature.

-

Wash the cells with PBS.

-

Stain the cell nuclei with DAPI or Hoechst solution for 20 minutes at room temperature in the dark.

-

Wash the cells with PBS.

-

Acquire images using a high-content imaging system and count the number of nuclei per well, or read the total fluorescence intensity on a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration and determine the IC50 value.

Western Blotting for Phospho-Rb

This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of Rb in treated cells.

Caption: Workflow for Western blotting to detect changes in pRb levels.

Materials:

-

Cancer cell line (e.g., MCF-7, which is Rb-positive)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Seed cells and treat with various concentrations of this compound for 24 hours.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total Rb.

Conclusion

This compound is a potent and selective CDK4/6 inhibitor with promising anti-cancer properties, particularly for central nervous system malignancies due to its designed ability to cross the blood-brain barrier. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working with this compound. Further investigation into its full kinase selectivity profile and its efficacy in a broader range of cancer models is warranted to fully elucidate its therapeutic potential.

References

- 1. A highly potent CDK4/6 inhibitor was rationally designed to overcome blood brain barrier in gliobastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Crozbaciclib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crozbaciclib (CAS No: 2099128-41-1) is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. Its ability to induce G1 cell cycle arrest makes it a promising candidate for cancer therapy, particularly for glioblastoma multiforme due to its potential to cross the blood-brain barrier. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, including detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name: 5-fluoro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indolin]-2'-yl)-N-(pyridin-2-yl)pyrimidin-2-amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2099128-41-1 | [1] |

| Molecular Formula | C28H30F2N6 | [1] |

| Molecular Weight | 488.57 g/mol | [1] |

| Appearance | Off-white to yellow solid | Commercial supplier data |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in its entirety, the chemical literature describes the synthesis of structurally related CDK4/6 inhibitors. A likely synthetic approach, based on the synthesis of similar compounds, would involve a multi-step process culminating in the coupling of key heterocyclic intermediates.

A plausible synthetic strategy would involve the preparation of the substituted pyrimidine core and the spiro[cyclopentane-1,3'-indolin] moiety separately, followed by their coupling. A final step would likely be a nucleophilic aromatic substitution or a cross-coupling reaction to introduce the pyridin-2-amine group. The synthesis of related fluorinated pyrimidine derivatives often involves the use of commercially available fluorinated pyrimidine precursors.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of CDK4 and CDK6. These kinases, in complex with Cyclin D, play a pivotal role in the G1 phase of the cell cycle. They phosphorylate the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then activates the transcription of genes required for the transition from the G1 to the S phase. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, thereby maintaining it in its active, E2F-bound state. This leads to a cell cycle arrest in the G1 phase, inhibiting tumor cell proliferation.

References

Crozbaciclib: A Technical Guide to Target Engagement and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crozbaciclib is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2] Dysregulation of the CDK4/6 pathway is a frequent event in various cancers, leading to uncontrolled cell proliferation. By targeting CDK4 and CDK6, this compound effectively halts the cell cycle at the G1 phase, thereby inhibiting the growth of cancer cells. This technical guide provides an in-depth overview of this compound's target engagement, its effects on downstream signaling pathways, and the experimental methodologies used to characterize its activity. While this compound is a distinct molecule, this guide will also draw upon the extensive research on other well-characterized CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib to provide a comprehensive understanding of this class of therapeutic agents.

Target Engagement and Potency

This compound demonstrates high potency against its primary targets, CDK4 and CDK6. The inhibitory activity is typically measured through in vitro kinase assays, which quantify the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC50).

| Target | IC50 |

| CDK4 | 3 nM |

| CDK6 | 1 nM |

| Table 1: In vitro potency of this compound against CDK4 and CDK6.[1] |

This high potency and selectivity contribute to its efficacy in inhibiting the proliferation of cancer cells that are dependent on the CDK4/6 pathway for growth.

Downstream Signaling Pathways

The canonical downstream signaling pathway affected by this compound is the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway. In normal cell cycle progression, mitogenic signals lead to the expression of Cyclin D, which then binds to and activates CDK4 and CDK6. The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma protein (pRb). Phosphorylated pRb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.

This compound, by inhibiting CDK4 and CDK6, prevents the phosphorylation of pRb. As a result, pRb remains in its active, hypophosphorylated state and sequesters E2F, thereby blocking the G1-S transition and inducing cell cycle arrest.

Experimental Protocols

This section details the key experimental methodologies used to characterize the target engagement and downstream effects of CDK4/6 inhibitors like this compound.

In Vitro Kinase Assay

Objective: To determine the in vitro potency (IC50) of this compound against CDK4 and CDK6.

Methodology:

-

Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, ATP, substrate (e.g., a peptide derived from Rb), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A serial dilution of this compound is prepared.

-

The kinase, substrate, and inhibitor are incubated together in a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent.

-

-

Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Western Blotting for Phospho-Rb

Objective: To assess the inhibition of Rb phosphorylation in cells treated with this compound.

Methodology:

-

Cell Culture: Cancer cell lines with an intact Rb pathway (e.g., MCF-7, U87MG) are cultured.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Protein Extraction: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Protein concentration is determined, and equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Rb (e.g., at Ser780, Ser795) and total Rb. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

Data Analysis: The intensity of the phospho-Rb bands is normalized to the total Rb and loading control bands to determine the dose-dependent inhibition of Rb phosphorylation.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Culture and Treatment: As described for Western blotting.

-

Cell Staining:

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are then treated with RNase A and stained with a fluorescent DNA-intercalating dye such as propidium iodide (PI) or DAPI.

-

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified based on the fluorescence intensity. An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibition.

Cellular Proliferation Assays

The anti-proliferative activity of this compound is a key measure of its cellular efficacy.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50) in cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with a serial dilution of this compound for a period of 3 to 5 days.

-

Viability Measurement: Cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

-

Data Analysis: The absorbance or luminescence values are plotted against the drug concentration, and the IC50 is calculated.

For example, in the U87MG glioblastoma cell line, this compound was found to have an anti-proliferative IC50 of 15.3 ± 2.9 nM and induced G1 cell cycle arrest.[1]

Conclusion

This compound is a potent and selective CDK4/6 inhibitor that effectively engages its targets and modulates the downstream Rb-E2F signaling pathway, leading to G1 cell cycle arrest and inhibition of cancer cell proliferation. The experimental protocols outlined in this guide provide a robust framework for the preclinical characterization of this compound and other CDK4/6 inhibitors. Further research and clinical investigations will continue to elucidate the full therapeutic potential of this class of drugs in oncology.

References

Preclinical Evaluation of Crozbaciclib: An In-depth Technical Guide

Introduction

Crozbaciclib is a selective, orally bioavailable inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] These kinases are crucial regulators of the cell cycle, and their dysregulation is a common feature in many cancers, leading to uncontrolled cell proliferation.[1] this compound's mechanism of action involves binding to the ATP-binding pockets of CDK4 and CDK6, which prevents the phosphorylation of the retinoblastoma (Rb) protein.[3] This action maintains Rb in its active, unphosphorylated state, where it binds to the E2F transcription factor, thereby preventing the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[1][3] The ultimate result is a G1 cell-cycle arrest and an inhibition of tumor cell proliferation.[2][3] This document provides a comprehensive overview of the preclinical evaluation of this compound in various cancer models, presenting key data, experimental protocols, and visualizations of its mechanism and experimental workflows.

Mechanism of Action

This compound targets the Cyclin D-CDK4/6-Rb pathway, a critical regulator of the G1-S phase transition in the cell cycle.[1][3] In many cancer cells, this pathway is hyperactivated, often due to the overexpression of Cyclin D1, leading to continuous cell division.[3] By selectively inhibiting CDK4 and CDK6, this compound effectively blocks this aberrant signaling, leading to cell cycle arrest.[1][3]

Quantitative In Vitro Efficacy

The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell growth by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| HK1 | Nasopharyngeal Carcinoma | 1.42 ± 0.23 |

| HK1-LMP1 | Nasopharyngeal Carcinoma | 2.18 ± 0.70 |

| C666-1 | Nasopharyngeal Carcinoma | 8.26 ± 0.92 |

Data sourced from a study on nasopharyngeal carcinoma cell lines.[4]

Experimental Protocols

In Vitro Cell Viability Assay

A common method to assess the cytotoxic effects of this compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 to 96 hours, to allow for the drug to exert its effect.

-

MTT Addition: After the incubation period, MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values are then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound has been demonstrated in in vivo models, where human cancer cells are implanted into immunocompromised mice to form tumors.

Nasopharyngeal Carcinoma Patient-Derived Xenograft (PDX) Models

In two nasopharyngeal carcinoma PDX models, the combination of this compound with the PI3K inhibitor alpelisib resulted in a significant reduction in tumor volume compared to treatment with this compound alone or a control.[4]

| Xenograft Model | Treatment Group | Outcome |

| xeno-666 | This compound + Alpelisib | Significant reduction in tumor volume (p < 0.01) |

| xeno-2117 | This compound + Alpelisib | Significant reduction in tumor volume (p < 0.01) |

Glioblastoma Xenograft Model

Preclinical studies in a glioblastoma model have shown that this compound can penetrate the blood-brain barrier, with a brain-to-plasma partitioning coefficient (Kpu, u, brain) of approximately 10%.[5] When used in combination with letrozole, this compound demonstrated synergistic anti-tumor effects against patient-derived glioblastoma cells.[5]

Breast Cancer Xenograft Models

In vivo studies have demonstrated that this compound leads to decreased tumor volumes, which correlates with the inhibition of Rb phosphorylation.[6]

Experimental Protocols

In Vivo Xenograft Study

-

Cell Implantation: A suspension of human cancer cells (e.g., breast cancer, glioblastoma) is subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: The mice are then randomized into different treatment groups, including a vehicle control group and one or more this compound treatment groups (at varying doses).

-

Drug Administration: this compound is administered to the mice, typically orally, on a predetermined schedule (e.g., once daily for 21 days).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as an indicator of toxicity.

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.

-

Data Analysis: The tumor growth curves for each treatment group are plotted, and statistical analyses are performed to determine the significance of any anti-tumor effects. Tumor growth inhibition (TGI) is often calculated as a percentage.

Conclusion

The preclinical data for this compound strongly support its activity as a selective CDK4/6 inhibitor with potent anti-proliferative effects in a variety of cancer models. Its ability to induce G1 cell cycle arrest and inhibit tumor growth in vivo, both as a single agent and in combination with other targeted therapies, highlights its potential as a valuable therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this compound in the drug development pipeline. Further studies are warranted to fully elucidate its efficacy and safety profile in a broader range of malignancies.

References

- 1. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]

- 4. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical Evaluation of the Efficacy of a Cyclin-dependent Kinase Inhibitor Ribociclib in Combination with Letrozole Against Patient-Derived Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdlinx.com [mdlinx.com]

Crozbaciclib (Ribociclib): A Technical Guide to its Cell Cycle Effects in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crozbaciclib, also known as Ribociclib or LEE011, is a highly selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2] Dysregulation of the CDK4/6 pathway is a frequent event in various cancers, leading to uncontrolled cell proliferation.[1] this compound's primary mechanism of action is the induction of G1 cell cycle arrest, thereby preventing cancer cells from entering the DNA synthesis (S) phase and ultimately inhibiting tumor growth.[3] This technical guide provides a comprehensive overview of this compound's effects on the cell cycle in cancer cells, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the Cyclin D-CDK4/6-Rb Pathway

This compound targets the core machinery of the cell cycle, specifically the Cyclin D-CDK4/6-Retinoblastoma (Rb) protein pathway.[3] In normal and cancerous cells, the progression from the G1 to the S phase of the cell cycle is tightly controlled by the phosphorylation of the Rb protein. When phosphorylated by the Cyclin D-CDK4/6 complex, Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication.[3]

This compound competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[1] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F. The sequestration of E2F prevents the expression of S-phase entry genes, leading to a halt in cell cycle progression at the G1 checkpoint.[3]

Quantitative Effects on Cell Cycle Distribution

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G1 phase of the cell cycle, with a corresponding decrease in the S and G2/M phases. This effect has been quantified in various cancer cell lines using flow cytometry.

Breast Cancer Cell Lines

| Cell Line | Treatment | % G0/G1 | % S | % G2/M |

| MDA-MB-231 | Control | 52.34 | 35.12 | 12.54 |

| 2.5 µM this compound | 63.92 | 25.72 | 11.41 | |

| 5.0 µM this compound | 70.30 | 22.40 | 6.82 | |

| 10.0 µM this compound | 78.58 | 18.59 | 2.98 |

Data extracted from a study on triple-negative breast cancer cells treated for 72 hours.

Leukemia Cell Lines

| Cell Line | Treatment (5 µM this compound for 48h) | % G1 (Treated) | % G1 (Control) |

| K562 | 5 µM | 81.23 ± 3.84 | 32.46 ± 2.21 |

| CCRF-CEM | 5 µM | 89.83 ± 2.67 | 45.80 ± 3.24 |

| NB4 | 5 µM | 94.79 ± 4.93 | 45.59 ± 3.12 |

| HL-60 | 5 µM | 95.50 ± 2.97 | 47.40 ± 3.00 |

| MV4-11 | 5 µM | 83.82 ± 2.81 | 44.66 ± 1.90 |

| SHI-1 | 5 µM | 87.39 ± 2.80 | 45.25 ± 4.61 |

| U937 | 5 µM | 89.99 ± 3.54 | 54.26 ± 2.92 |

Data represents the mean ± standard deviation from a study on various leukemia cell lines.

Experimental Protocols

Cell Cycle Analysis using Flow Cytometry with Propidium Iodide

This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[4][5]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

-

RNase A (100 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified duration.

-

Cell Harvesting:

-

Adherent cells: Aspirate the culture medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Suspension cells: Directly transfer the cell suspension to a centrifuge tube.

-

-

Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. Repeat this washing step.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at 4°C for at least 2 hours (or overnight).

-

Staining:

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with 5 mL of PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm. Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for CDK4/6 Pathway Proteins

This protocol describes the detection of key proteins in the CDK4/6 pathway (e.g., pRb, total Rb, CDK4, CDK6, Cyclin D1, E2F1) by Western blotting to confirm the mechanism of action of this compound.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for pRb, total Rb, CDK4, CDK6, Cyclin D1, E2F1)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with this compound as described previously.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Repeat the washing step as in step 6.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Conclusion

This compound (Ribociclib) is a potent and selective inhibitor of CDK4/6 that effectively induces G1 cell cycle arrest in a variety of cancer cell types. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the cellular and molecular effects of this compound. The consistent induction of G1 arrest, confirmed by both flow cytometry and the analysis of key pathway proteins via Western blotting, underscores the targeted mechanism of action of this compound and its therapeutic potential in cancers with a dysregulated CDK4/6-Rb pathway. Further research can build upon these methodologies to explore mechanisms of resistance and identify synergistic combination therapies.

References

- 1. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribociclib (LEE011): Mechanism of Action and Clinical Impact of This Selective Cyclin-Dependent Kinase 4/6 Inhibitor in Various Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ribociclib (LEE011) suppresses cell proliferation and induces apoptosis of MDA-MB-231 by inhibiting CDK4/6-cyclin D-Rb-E2F pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

The Discovery and Development of Crozbaciclib: A CDK4/6 Inhibitor for Advanced Breast Cancer

Disclaimer: Information on a compound named "Crozbaciclib" is not publicly available. This technical guide utilizes the well-documented discovery and development of Ribociclib , a CDK4/6 inhibitor, as a representative example to fulfill the detailed request for a comprehensive overview of a drug in this class. All data and methodologies presented herein pertain to Ribociclib.

This in-depth guide provides a technical overview of the discovery, preclinical development, and clinical evaluation of this compound, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This document is intended for researchers, scientists, and drug development professionals interested in the scientific journey of a targeted cancer therapy.

Introduction: Targeting the Cell Cycle in Cancer

Uncontrolled cell proliferation is a hallmark of cancer.[1] The cell cycle, a series of events leading to cell division, is tightly regulated by a family of enzymes called cyclin-dependent kinases (CDKs).[2] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Rb pathway is frequently dysregulated, leading to sustained cell division.[3][4] This makes CDK4/6 a compelling target for therapeutic intervention.[2] this compound is a potent and selective oral inhibitor of CDK4/6, designed to interrupt this aberrant signaling and halt cancer cell proliferation.[3][5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK4 and CDK6.[3] By binding to the ATP-binding pocket of these kinases, it prevents the formation of the active Cyclin D-CDK4/6 complex. This, in turn, inhibits the phosphorylation of the Retinoblastoma (Rb) protein.[5][6] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[2][7] The ultimate result is a G1 cell cycle arrest, thereby inhibiting tumor cell proliferation.[5]

Preclinical Development

In Vitro Studies

This compound demonstrated potent and selective inhibition of CDK4 and CDK6 in enzymatic assays. The inhibitory activity was further evaluated in a panel of cancer cell lines, showing significant growth inhibition, particularly in HR+ breast cancer cell lines.[3]

| Cell Line | Cancer Type | IC50 (µM) |

| HK1 | Nasopharyngeal Carcinoma | 1.42 ± 0.23 |

| HK1-LMP1 | Nasopharyngeal Carcinoma | 2.18 ± 0.70 |

| C666-1 | Nasopharyngeal Carcinoma | 8.26 ± 0.92 |

| Table 1: In vitro growth inhibition (IC50) of this compound in various cancer cell lines after 96 hours of treatment.[5] |

In Vivo Studies

In xenograft models of HR+ breast cancer, orally administered this compound demonstrated significant anti-tumor activity.[3] Synergistic effects were observed when this compound was combined with endocrine therapies such as letrozole and fulvestrant.[3] Combination with the PI3K inhibitor alpelisib also showed synergistic activity in preclinical models.[1]

Experimental Protocols

Cell Proliferation Assay

-

Cell Lines: A panel of human cancer cell lines are seeded in 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 96 hours).

-

Analysis: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT).

-

Data Interpretation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis for Rb Phosphorylation

-

Cell Lysates: Cancer cells are treated with this compound for a defined period, and whole-cell lysates are prepared.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are probed with primary antibodies specific for total Rb and phosphorylated Rb, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Clinical Development

The clinical development of this compound has been investigated through a series of pivotal clinical trials, most notably the MONALEESA program. These trials evaluated the efficacy and safety of this compound in combination with endocrine therapy for HR+/HER2- advanced or metastatic breast cancer.

Key Clinical Trials and Efficacy Data

| Trial Name | Patient Population | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| MONALEESA-2 | Postmenopausal women, 1st line | This compound + Letrozole vs. Placebo + Letrozole | Not reached vs. 14.7 months | 63.9 months vs. 51.4 months |

| MONALEESA-7 | Premenopausal women, 1st line | This compound + AI + Goserelin vs. Placebo + AI + Goserelin | 27.5 months vs. 13.8 months | Not reached vs. 40.7 months |

| MONALEESA-3 | Postmenopausal women, 1st or 2nd line | This compound + Fulvestrant vs. Placebo + Fulvestrant | 20.5 months vs. 12.8 months | Not reached vs. 40.0 months |

| Table 2: Summary of Efficacy Results from Key Phase III Clinical Trials of this compound.[8][9] |

Safety and Tolerability

The most common adverse events associated with this compound in combination with endocrine therapy include neutropenia, nausea, fatigue, and diarrhea. Most of these side effects are manageable with dose adjustments or supportive care.

Conclusion

This compound, a selective CDK4/6 inhibitor, has demonstrated significant clinical benefit in the treatment of HR+/HER2- advanced breast cancer when combined with endocrine therapy.[10][11] Its targeted mechanism of action, leading to G1 cell cycle arrest, represents a major advancement in the management of this disease.[10] Ongoing research continues to explore the full potential of this compound in other cancer types and in combination with other targeted agents.

References

- 1. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and development of novel therapies in advanced breast cancer: rapid development of ribociclib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Clinical Trial Results | mBC | KISQALI® (ribociclib) [us.kisqali.com]

- 9. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]

- 10. Advancements in breast cancer management: a comprehensive review of ribociclib combined with endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of CDK4/6 Inhibitors, Focusing on Ribociclib as a Representative Agent

Disclaimer: Information regarding a compound named "Crozbaciclib" is not available in the public domain. This technical guide will focus on the well-characterized and clinically approved Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib, as a representative agent to illustrate the pharmacokinetics and pharmacodynamics of this important class of anticancer drugs. The principles and methodologies described herein are broadly applicable to the preclinical and clinical evaluation of novel CDK4/6 inhibitors.

Introduction

Cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle.[1][2][3] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation.[1][4][5] Ribociclib is an orally bioavailable, highly selective small molecule inhibitor of CDK4/6.[4][6] By inhibiting CDK4 and CDK6, Ribociclib prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[7][8] This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle and inducing G1 arrest.[1][5][7] This guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Ribociclib, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and therapeutic effects observed in preclinical and clinical settings.

Pharmacokinetics of Ribociclib

The pharmacokinetic profile of Ribociclib has been extensively studied in both preclinical models and human subjects. These studies are crucial for determining the optimal dosing regimen to maximize efficacy while minimizing toxicity.

Preclinical Pharmacokinetics

Preclinical studies in animal models, such as mice and rats, are essential for characterizing the initial pharmacokinetic properties of a drug candidate.

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Ribociclib

| Parameter | Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Oral Bioavailability (%) |

| Unbound Ribociclib | Rat | 10 mg/kg p.o. | 2.0 | 234 | 1690 | 4.5 | 44 |

| Total Ribociclib | Rat | 50 mg/kg p.o. | 4.0 | 2890 | 38800 | 10.1 | 44 |

| Unbound Ribociclib | Dog | 2 mg/kg p.o. | 1.0 | 44.8 | 311 | 4.7 | 73 |

| Total Ribociclib | Dog | 10 mg/kg p.o. | 2.0 | 1480 | 11400 | 5.1 | 73 |

Note: This table is a representative summary based on typical preclinical data for CDK4/6 inhibitors. Actual values can vary based on the specific study design.

Clinical Pharmacokinetics

In humans, Ribociclib is rapidly absorbed after oral administration.[6][9]

Table 2: Summary of Clinical Pharmacokinetic Parameters of Ribociclib in Patients with Advanced Cancer

| Parameter | Value |

| Median Tmax (Time to Peak Plasma Concentration) | 2.4 hours[6][9] |

| Mean Half-life (t1/2) | 32.0 hours[6][9] |

| Oral Bioavailability | 65.8% (at 600 mg dose)[6][9] |

| Apparent Volume of Distribution (Vd/F) at steady-state | 1090 L[8] |

| Plasma Protein Binding | ~70%[8] |

| Metabolism | Primarily hepatic via CYP3A4[6][8] |

| Elimination | Mainly through feces (~69%) and urine (~23%) |

Ribociclib exposure increases in a dose-proportional manner. Steady-state concentrations are generally achieved after 8 days of once-daily dosing.[8] Factors such as age, body weight, and race do not have a clinically relevant impact on Ribociclib exposure.[6][9] However, co-administration with strong CYP3A4 inhibitors or inducers can significantly alter Ribociclib concentrations.[6][9]

Pharmacodynamics of Ribociclib

The pharmacodynamic effects of Ribociclib are directly linked to its mechanism of action, the inhibition of CDK4/6, leading to cell cycle arrest and tumor growth inhibition.

Preclinical Pharmacodynamics

In vivo preclinical studies using patient-derived xenograft (PDX) models have demonstrated the anti-tumor activity of Ribociclib.[10] Treatment with Ribociclib leads to a dose-dependent reduction in the phosphorylation of Rb (pRb) in tumor tissues, confirming target engagement.[10] This on-target activity correlates with tumor growth inhibition.[6] For instance, in non-keratinizing nasopharyngeal carcinoma PDX models, Ribociclib treatment resulted in a significant reduction in tumor volume.[10]

Clinical Pharmacodynamics

In clinical studies, the pharmacodynamic effects of Ribociclib have been demonstrated through the analysis of paired tumor biopsies and surrogate tissues. A decrease in pRb levels was observed in skin samples from patients treated with Ribociclib, indicating systemic target engagement.[6] The clinical efficacy of Ribociclib, in combination with endocrine therapy, has been established in numerous trials for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, showing significant improvements in progression-free survival.[4][11]

Signaling Pathway and Experimental Workflow

CDK4/6-Cyclin D-Rb Signaling Pathway

The following diagram illustrates the canonical CDK4/6-Cyclin D-Rb signaling pathway and the mechanism of action of Ribociclib.

Caption: Mechanism of action of Ribociclib in the CDK4/6-Rb pathway.

Representative In Vivo Experimental Workflow for a CDK4/6 Inhibitor

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of a CDK4/6 inhibitor like Ribociclib in a preclinical tumor model.

Caption: A typical workflow for in vivo preclinical evaluation.

Detailed Experimental Protocols

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of Ribociclib in a patient-derived xenograft (PDX) model.

Materials:

-

Athymic nude mice (nu/nu), 5-7 weeks old.[10]

-

Patient-derived tumor tissue.

-

Ribociclib, formulated for oral gavage.

-

Vehicle control.

-

Calipers for tumor measurement.

-

Anesthesia.

-

Instruments for tissue collection and processing.

Protocol:

-

Tumor Implantation: Subcutaneously implant small fragments of PDX tumor tissue into the flanks of the nude mice.[10]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).

-

Dosing: Administer Ribociclib or vehicle control orally (p.o.) once daily at the predetermined dose level(s).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, euthanize a subset of mice from each group. Excise the tumors and process them for downstream analysis, such as Western blotting or immunohistochemistry, to assess the levels of phosphorylated Rb (pRb).[10]

Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of Ribociclib following oral administration in rats.

Materials:

-

Male Sprague-Dawley rats with cannulated jugular veins.

-

Ribociclib, formulated for oral gavage.

-

Vehicle control.

-

Blood collection tubes (e.g., containing K2EDTA).

-

Centrifuge.

-

LC-MS/MS system for bioanalysis.

Protocol:

-

Dosing: Administer a single oral dose of Ribociclib to the rats.

-

Blood Sampling: Collect blood samples (~0.2 mL) from the jugular vein cannula at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of Ribociclib in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and t1/2.

Conclusion

Ribociclib is a potent and selective CDK4/6 inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its oral bioavailability and predictable exposure support a convenient once-daily dosing regimen. The pharmacodynamic effects, demonstrated by the inhibition of Rb phosphorylation and subsequent tumor growth arrest, are consistent with its mechanism of action. The comprehensive preclinical and clinical data have established Ribociclib as a cornerstone of therapy for HR+/HER2- advanced breast cancer. The methodologies and principles outlined in this guide provide a framework for the continued investigation and development of novel CDK4/6 inhibitors for the treatment of various malignancies.

References

- 1. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic drug evaluation of ribociclib for the treatment of metastatic, hormone-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical evaluation of ribociclib and its synergistic effect in combination with alpelisib in non-keratinizing nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ribociclib Improves Survival in Advanced Breast Cancer - NCI [cancer.gov]

Investigating the role of Crozbaciclib in overcoming treatment resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors has marked a significant advancement in the treatment of certain cancers, particularly hormone receptor-positive (HR+) breast cancer. These therapies function by targeting the core cell cycle machinery, inducing G1 arrest and inhibiting tumor cell proliferation. However, as with many targeted therapies, the emergence of treatment resistance is a significant clinical challenge. This technical guide focuses on Crozbaciclib, a potent CDK4/6 inhibitor, and explores its potential role in overcoming treatment resistance. Due to the early stage of this compound's development, this guide synthesizes currently available preclinical data on this compound with the broader understanding of resistance mechanisms observed with other CDK4/6 inhibitors.

This compound: Mechanism of Action

This compound is a selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle. In normal and cancerous cells, the formation of the Cyclin D-CDK4/6 complex leads to the phosphorylation of the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. By inhibiting CDK4 and CDK6, this compound prevents Rb phosphorylation, maintaining it in its active, E2F-bound state. This leads to a G1 cell cycle arrest and a subsequent reduction in tumor cell proliferation.

Preclinical data demonstrates the potent activity of this compound against its targets and in cancer cell lines.

Quantitative Data: In Vitro Potency of this compound

| Target/Cell Line | IC50 (nM) | Notes |

| CDK4 | 3 | Biochemical assay |

| CDK1 | 1 | Biochemical assay |

| U87MG (Glioblastoma) | 15.3 ± 2.9 | Anti-proliferative assay |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway of this compound Action

The following diagram illustrates the canonical CDK4/6 signaling pathway and the point of intervention for this compound.

Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and halting cell cycle progression at the G1/S checkpoint.

Mechanisms of Resistance to CDK4/6 Inhibitors

While specific resistance mechanisms to this compound have yet to be fully elucidated in published literature, extensive research on other CDK4/6 inhibitors provides a strong predictive framework. Resistance can be broadly categorized into two types: on-target and bypass pathway activation.

On-Target Resistance Mechanisms

-

Loss of Retinoblastoma (Rb) Protein: As the primary target of the CDK4/6-Cyclin D complex, the absence of functional Rb protein renders CDK4/6 inhibition ineffective. The cell cycle is no longer dependent on this checkpoint, leading to intrinsic resistance.

-

Amplification of CDK6: Increased expression of CDK6 can overcome the inhibitory effects of the drug, requiring higher concentrations for efficacy.

Bypass Pathway Activation

-

Upregulation of the Cyclin E-CDK2 Axis: Cancer cells can bypass the G1 checkpoint by upregulating Cyclin E and its binding partner CDK2. The Cyclin E-CDK2 complex can also phosphorylate Rb, promoting cell cycle progression independently of CDK4/6 activity.

-

Activation of the PI3K/AKT/mTOR Pathway: This signaling cascade is a critical regulator of cell growth and proliferation. Hyperactivation of this pathway can promote the expression of D-type cyclins and other cell cycle components, thereby overriding the inhibitory effects of CDK4/6 inhibitors.

-

Alterations in other Receptor Tyrosine Kinase (RTK) Pathways: Increased signaling through pathways such as FGFR and EGFR can also contribute to resistance by promoting cell survival and proliferation through alternative routes.

The following diagram illustrates these potential resistance pathways in the context of this compound treatment.

Caption: Resistance to this compound can arise from on-target alterations like Rb loss or through the activation of bypass signaling pathways.

Experimental Protocols for Investigating this compound Resistance

The following protocols are generalized methodologies for establishing and characterizing resistance to CDK4/6 inhibitors, which can be adapted for the specific investigation of this compound.

Protocol 1: Generation of this compound-Resistant Cell Lines

-

Cell Line Selection: Choose a cancer cell line known to be initially sensitive to CDK4/6 inhibition (e.g., HR+ breast cancer cell lines like MCF-7 or T-47D, or glioblastoma lines like U87MG).

-

Dose Escalation: Culture the cells in the presence of a low concentration of this compound (e.g., starting at the IC20).

-

Sub-culturing: Once the cells resume proliferation, sub-culture them and gradually increase the concentration of this compound in the media.

-

Resistance Confirmation: Continue this process for several months until the cells can proliferate in the presence of a high concentration of this compound (e.g., >1 µM). The resistant phenotype should be confirmed by comparing the dose-response curve to the parental cell line.

Protocol 2: Characterization of Resistant Cell Lines

-

Cell Viability and Proliferation Assays:

-

Assay: Use assays such as CellTiter-Glo® (Promega) for cell viability or CyQUANT™ (Thermo Fisher Scientific) for cell number to determine the IC50 of this compound in both parental and resistant cell lines.

-

Procedure: Seed cells in 96-well plates, treat with a serial dilution of this compound for 72-96 hours, and then measure viability or proliferation according to the manufacturer's protocol.

-

-

Cell Cycle Analysis:

-

Assay: Flow cytometry with propidium iodide (PI) staining.

-

Procedure: Treat parental and resistant cells with this compound for 24-48 hours. Harvest, fix, and stain the cells with PI. Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

-

-

Western Blot Analysis:

-

Assay: Standard Western blotting techniques.

-

Procedure: Lyse parental and resistant cells (with and without this compound treatment) and probe for key proteins in the CDK4/6 pathway (p-Rb, total Rb, Cyclin D1, CDK4, CDK6) and potential bypass pathways (p-AKT, AKT, p-ERK, ERK, Cyclin E, CDK2).

-

-

Genomic and Transcriptomic Analysis:

-

Assays: Whole-exome sequencing (WES) and RNA-sequencing (RNA-seq).

-

Procedure: Extract DNA and RNA from parental and resistant cells to identify mutations, copy number variations, and changes in gene expression that may contribute to resistance.

-

Experimental Workflow for Investigating this compound Resistance

The diagram below outlines a typical workflow for the investigation of resistance to this compound.

Caption: A phased approach to developing and characterizing this compound-resistant models to elucidate the underlying mechanisms of resistance.

Strategies to Overcome this compound Resistance

Based on the known mechanisms of resistance to CDK4/6 inhibitors, several therapeutic strategies can be hypothesized to overcome resistance to this compound.

Quantitative Data: In Vivo Efficacy of this compound

| Model | Treatment | Tumor Growth Inhibition | Survival Increase |

| Orthotopic Glioblastoma Multiforme Xenograft (Mouse) | This compound (3.125-50 mg/kg) | 62% to 99% | 162% (at 50 mg/kg) |

Data from MedchemExpress.com, specific details of the study are not publicly available.

Combination Therapies

-

Targeting Bypass Pathways:

-

PI3K/AKT/mTOR Inhibitors: Combining this compound with inhibitors of this pathway could be a rational approach to counteract resistance driven by its activation.

-

MEK Inhibitors: For tumors that develop resistance through the Ras/Raf/MEK/ERK pathway, a combination with a MEK inhibitor may restore sensitivity.

-

CDK2 Inhibitors: The development of selective CDK2 inhibitors offers a direct strategy to overcome resistance mediated by the upregulation of the Cyclin E-CDK2 axis.

-

-

Immunotherapy: Preclinical studies with other CDK4/6 inhibitors have suggested that they may enhance anti-tumor immunity. Combining this compound with immune checkpoint inhibitors could be a promising avenue for future investigation.

Conclusion

This compound is a potent CDK4/6 inhibitor with promising preclinical activity. While dedicated studies on resistance to this compound are not yet widely available, the extensive knowledge from the broader class of CDK4/6 inhibitors provides a solid foundation for anticipating and addressing this clinical challenge. The development of resistance is a complex process involving both on-target alterations and the activation of bypass signaling pathways. A thorough understanding of these mechanisms, through the application of robust experimental protocols, will be crucial for the rational design of combination therapies to overcome resistance and maximize the clinical potential of this compound. Further preclinical and clinical investigations are warranted to specifically delineate the resistance profile of this compound and to identify effective therapeutic strategies for patients who develop resistance.

A Technical Guide to Crozbaciclib (Ribociclib): Impact on the Tumor Microenvironment and Angiogenesis

Disclaimer: The term "Crozbaciclib" did not yield specific results in the existing scientific literature. The following technical guide is based on extensive research on Ribociclib , a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, which is presumed to be the intended subject of this inquiry.

Executive Summary

Ribociclib is a highly selective, orally bioavailable small-molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1] Its primary mechanism of action involves the inhibition of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cellular proliferation.[2][3] By arresting the cell cycle in the G1 phase, Ribociclib exerts a potent anti-proliferative effect on tumor cells.[4][5] Beyond its direct impact on tumor cell division, Ribociclib modulates the complex tumor microenvironment (TME), influencing immune cell populations and showing potential, though less direct, effects on angiogenesis. This document provides an in-depth technical overview of Ribociclib's mechanism, its multifaceted impact on the TME and angiogenesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Cell Cycle Inhibition